molecular formula C16H19ClN4O3S2 B2816359 N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 893149-29-6

N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B2816359
CAS No.: 893149-29-6
M. Wt: 414.92
InChI Key: DGHOLIHRZBTBRA-UHFFFAOYSA-N
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Description

The compound is also known as N-[[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide .

Scientific Research Applications

Anticancer Applications

Compounds with 1,3,4-thiadiazole moieties have been explored for their anticancer properties. For example, a study focused on the synthesis of a pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showcasing its design for anticancer activities through a cost-effective synthesis approach. The compound demonstrated potential anticancer activity in vitro, highlighting the relevance of such structures in cancer research I. Yushyn, Serhii Holota, Roman Lesyk, 2022, Molbank.

Antimicrobial and Antifungal Studies

Another area of interest is the synthesis of thiadiazole derivatives for their antimicrobial and antifungal properties. Research has shown the successful design and synthesis of new derivatives with promising activities against bacterial and fungal strains, indicating the potential of thiadiazole-containing compounds in addressing various microbial infections Husam A. Ameen, Ahlam J. Qasir, 2017, Iraqi Journal of Pharmaceutical Sciences.

Herbicidal Activity

Thiadiazole derivatives have also been investigated for their herbicidal activities. Research into N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide showed the assessment of their herbicidal effectiveness, demonstrating the potential application of these compounds in agricultural science to control weeds Tianrui Ren, Hongwu Yang, Xu Gao, Yang Xinling, Jiajian Zhou, F. Cheng, 2000, Pest Management Science.

Neuropharmacological Effects

Furthermore, the evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their antidepressant and anxiolytic activities presented insights into the neuropharmacological potential of thiadiazole compounds. Some derivatives showed effects comparable to reference drugs, indicating their promise for treating central nervous system disorders F. Clerici, D. Pocar, M. Guido, A. Loche, V. Perlini, M. Brufani, 2001, Journal of medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withFocal adhesion kinase 1 . This protein plays a crucial role in signal transduction pathways, which are involved in cell migration, proliferation, and survival.

Pharmacokinetics

Similar compounds have been found to have good human intestinal absorption and blood-brain barrier permeability . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S2/c1-9(2)6-13(22)19-15-20-21-16(26-15)25-8-14(23)18-11-7-10(17)4-5-12(11)24-3/h4-5,7,9H,6,8H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHOLIHRZBTBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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